methyl 4-(4-bromophenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide
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Overview
Description
Methyl 4-(4-bromophenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is a complex organic compound belonging to the benzothiazine family. Benzothiazines are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . This particular compound is characterized by the presence of a bromophenyl group, a fluoro substituent, and a benzothiazine ring, which contribute to its unique chemical and biological properties.
Mechanism of Action
Target of Action
The compound, methyl 4-(4-bromophenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide, belongs to the 1,2,4-benzothiadiazine-1,1-dioxide scaffold . Compounds of this class have been reported to exhibit a wide range of biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators . .
Mode of Action
Compounds with similar structures have been reported to interact with their targets, leading to changes in cellular processes
Biochemical Pathways
Compounds of the 1,2,4-benzothiadiazine-1,1-dioxide class have been reported to affect various biochemical pathways, depending on their specific targets .
Result of Action
Compounds of the 1,2,4-benzothiadiazine-1,1-dioxide class have been reported to exhibit a wide range of biological activities, depending on their specific targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(4-bromophenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide typically involves multiple steps, starting with the preparation of the benzothiazine core. One common method involves the cyclization of 2-aminobenzenethiol with a suitable carboxylic acid derivative under acidic conditions to form the benzothiazine ring .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as microwave-assisted synthesis, which can significantly reduce reaction times and improve efficiency . Additionally, purification steps such as recrystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(4-bromophenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Halogenation reactions often use reagents like bromine (Br2) and fluorine (F2) under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as halogens, alkyl, or nitro groups .
Scientific Research Applications
Methyl 4-(4-bromophenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(4-chlorophenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide
- Methyl 4-(4-methylphenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide
- Methyl 4-(4-nitrophenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide
Uniqueness
The presence of the bromophenyl group in methyl 4-(4-bromophenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide distinguishes it from similar compounds. This substituent can significantly influence the compound’s reactivity and biological activity, making it unique in its class .
Properties
IUPAC Name |
methyl 4-(4-bromophenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazine-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrFNO4S/c1-23-16(20)15-9-19(12-5-2-10(17)3-6-12)13-8-11(18)4-7-14(13)24(15,21)22/h2-9H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVJCGHHJYDSPBW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(C2=C(S1(=O)=O)C=CC(=C2)F)C3=CC=C(C=C3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrFNO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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